molecular formula C9H9BrN2O B13200491 3-Amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one

3-Amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B13200491
M. Wt: 241.08 g/mol
InChI Key: NMRXSNNIBZXOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one (CAS 753415-79-1) is a chemical compound with the molecular formula C9H9BrN2O and a molecular weight of 241.08 . It belongs to the 1,2,3,4-tetrahydroquinoline (THQ) class of heterocyclic compounds, a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic pharmaceuticals . The core tetrahydroquinoline structure is a common motif in compounds exhibiting diverse pharmacological activities, including anti-inflammatory, anti-bacterial, anti-viral, and anti-cancer effects . The specific substitution pattern of this molecule, featuring a bromo group at the 7-position and an amino group at the 3-position, makes it a versatile and valuable building block for drug discovery and organic synthesis. The bromo substituent acts as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to explore structure-activity relationships (SAR) . The amino group provides a point for the introduction of various carbamate or amide functionalities, which are commonly seen in active pharmaceutical ingredients. Analogs of 4-amino-substituted tetrahydroquinolines have been extensively investigated as potent inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for the treatment of atherosclerosis and cardiovascular diseases . Furthermore, the tetrahydroquinoline ring system can be synthesized via methods such as the Pictet-Spengler condensation, highlighting its accessibility for library generation . This product is intended for research applications as a key intermediate in the synthesis of more complex molecules for biological screening and as a standard for analytical studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

3-amino-7-bromo-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C9H9BrN2O/c10-6-2-1-5-3-7(11)9(13)12-8(5)4-6/h1-2,4,7H,3,11H2,(H,12,13)

InChI Key

NMRXSNNIBZXOCM-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=C1C=CC(=C2)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-7-bromoaniline with a suitable carbonyl compound, followed by cyclization to form the tetrahydroquinoline ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at position 2 and the amino group at position 3 are primary sites for oxidation.

  • Ketone oxidation : Under strong acidic conditions, the ketone can undergo further oxidation, though this is less common due to its inherent stability.

  • Amino group oxidation : Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media converts the amino group to a nitro group, forming 7-bromo-3-nitro-1,2,3,4-tetrahydroquinolin-2-one.

Reagent Conditions Product Yield
KMnO₄ (0.1 M)H₂SO₄, 60°C, 4 h7-Bromo-3-nitro-1,2,3,4-tetrahydroquinolin-2-one72%
CrO₃ (excess)Acetic acid, 50°C, 3 hSame as above68%

Reduction Reactions

The bromine atom at position 7 and the ketone group are susceptible to reduction:

  • Debromination : Catalytic hydrogenation (H₂/Pd-C) replaces bromine with hydrogen, yielding 3-amino-1,2,3,4-tetrahydroquinolin-2-one .

  • Ketone reduction : Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, forming 3-amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-ol.

Reagent Conditions Product Yield
H₂ (1 atm), Pd/CEtOH, 25°C, 12 h3-Amino-1,2,3,4-tetrahydroquinolin-2-one85%
LiAlH₄ (2 equiv)THF, reflux, 2 h3-Amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-ol78%

Nucleophilic Substitution

The bromine atom participates in SNAr (nucleophilic aromatic substitution) reactions under specific conditions:

Nucleophile Conditions Product Yield
NH₃ (aq)CuBr₂, DMF, 120°C, 24 h3,7-Diamino-1,2,3,4-tetrahydroquinolin-2-one63%
KSCNDMSO, 100°C, 8 h7-Thiocyano-3-amino-1,2,3,4-tetrahydroquinolin-2-one58%

Mechanistic Insight : The electron-withdrawing ketone and amino groups activate the aromatic ring, facilitating substitution at position 7 .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings, such as Suzuki-Miyaura reactions:

Reagent Conditions Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h3-Amino-7-phenyl-1,2,3,4-tetrahydroquinolin-2-one71%

Cyclization and Ring Expansion

The amino group participates in intramolecular cyclization. For example, treatment with POCl₃ converts the ketone to a chloroenamine intermediate, which cyclizes to form a tricyclic structure .

Reagent Conditions Product Yield
POCl₃ (excess)Toluene, 110°C, 6 h7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-f]quinolin-9-one66%

Industrial-Scale Modifications

Optimized protocols for large-scale synthesis include:

  • Continuous flow reactors for bromination steps, achieving 95% conversion.

  • Automated crystallization to isolate the compound with >99% purity.

Catalytic Hydrogenation Studies

Manganese(I) PN₃ pincer complexes enable selective hydrogenation of related tetrahydroquinolines under mild conditions (4 bar H₂, 120°C), suggesting applicability for derivative synthesis .

Stability and Degradation

  • Acid/Base Sensitivity : Degrades in strong acids (e.g., HCl) or bases (e.g., NaOH) via ring-opening.

  • Thermal Stability : Stable up to 200°C under inert atmospheres .

This reactivity profile underscores the compound’s versatility as a synthetic intermediate. Further studies exploring its applications in medicinal chemistry (e.g., as a kinase inhibitor precursor) are warranted .

Scientific Research Applications

3-Amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2(1H)-one, also known as 3-Amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one, is a heterocyclic organic compound belonging to the quinolinone family. It features a unique structure with an amino group at the third position, a bromine atom at the seventh position, and a hydroxyl group at the first position of the quinolinone ring. This structure makes it a subject of interest in chemical and biological studies.

Scientific Research Applications

3-Amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2(1H)-one has applications in several scientific research fields:

  • Chemistry It serves as a building block in the synthesis of more complex heterocyclic compounds.
  • Biology It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine It is investigated for potential therapeutic applications in treating various diseases.
  • Industry It is used in the development of new materials and chemical processes.

The compound has been investigated for its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties
Research indicates that quinolinone derivatives, including this compound, exhibit significant antimicrobial activity, demonstrating potent inhibition against various bacterial strains, including Mycobacterium tuberculosis. The mechanism of action often involves interference with bacterial metabolism or cell wall synthesis.

Comparative Analysis
A comparison with similar compounds helps to understand the unique properties of 3-Amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2(1H)-one:

Compound NameKey FeaturesBiological Activity
3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-oneLacks bromineModerate antimicrobial activity
7-Bromo-1-hydroxy-3,4-dihydroquinolin-2(1H)-oneLacks amino groupNotable anticancer properties
3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2(1H)-oneContains chlorine instead of brominePotential neuroprotective effects

The presence of both amino and bromine groups in 3-Amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2(1H)-one contributes to its distinct biological properties compared to other derivatives.

Mechanism of Action

The mechanism of action of 3-amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The amino and bromine groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It may interact with cell surface or intracellular receptors, affecting signal transduction pathways.

    Pathways: The compound’s effects on specific pathways would depend on its target, potentially influencing processes like cell proliferation, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The following table summarizes key structural analogues and their differentiating features:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
3-Amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one 3-NH₂, 7-Br C₉H₉BrN₂O 257.09 Intermediate for neuroactive compounds
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one 6-NH₂, 7-F C₉H₉FN₂O 180.18 High reactivity due to nucleophilic NH₂; fluorination enhances metabolic stability
7-Bromo-3,4-dihydroquinolin-2(1H)-one 7-Br (no amino group) C₉H₈BrNO 226.07 Halogenated scaffold for cross-coupling reactions
N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide 6-NH-thiophene, 1-(dimethylaminoethyl) C₁₇H₂₁N₅OS 343.44 Antipsychotic candidate; enhanced solubility via tertiary amine
3-Amino-1-hydroxy-7-(2-methoxyethoxy)-3,4-dihydroquinolin-2(1H)-one 3-NH₂, 7-OCH₂CH₂OMe, 1-OH C₁₂H₁₇N₂O₄ 265.28 Cognitive deficit therapy; polar substituents improve bioavailability
Key Observations:
  • Amino Group Position: The 3-amino substitution in the target compound contrasts with 6-amino derivatives (e.g., 6-Amino-7-fluoro), altering electronic and steric profiles. The 3-position amino group may enhance hydrogen-bonding interactions in biological targets compared to distal substitutions .
  • Functionalization: Derivatives with alkylamino side chains (e.g., dimethylaminoethyl in ) exhibit improved solubility, whereas hydroxyl or alkoxy groups (e.g., 1-hydroxy-7-methoxyethoxy in ) enhance polarity for CNS drug design.

Biological Activity

3-Amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C9H10BrN3O
Molecular Weight: 242.1 g/mol
IUPAC Name: this compound
Structure: The compound features a tetrahydroquinoline core with an amino group and a bromine substituent.

Biological Activities

The biological activity of this compound has been explored in various studies. Key findings include:

  • Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
  • Anticancer Potential: Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines. The compound appears to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression .
  • CNS Activity: Some derivatives of tetrahydroquinoline compounds have been investigated for their potential as modulators of cannabinoid receptors, indicating possible applications in treating neurological disorders .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes involved in metabolic processes.
  • Receptor Modulation: It may interact with neurotransmitter receptors and cannabinoid receptors, influencing signaling pathways related to pain and inflammation.
  • Cell Cycle Arrest: Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Efficacy:
    • Objective: To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Results: Showed significant inhibition of bacterial growth with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain .
  • Anticancer Activity Assessment:
    • Objective: To assess cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells).
    • Results: Indicated a dose-dependent reduction in cell viability with IC50 values around 20 µM .

Comparative Analysis

To understand the uniqueness of this compound compared to other similar compounds, a comparative analysis is provided below:

Compound NameAntimicrobial ActivityAnticancer ActivityCNS Activity
This compoundHighModeratePotential
7-Bromo-1,2,3,4-tetrahydroquinolineModerateLowNone
6-Amino-1,2-dihydroquinolineLowModerateNone

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one?

A practical approach involves bromination of a precursor such as 7-amino-3,4-dihydroquinolin-2-one using hydrobromic acid (HBr) in acetonitrile at low temperatures (0°C), followed by cyclization with catalysts like AlCl₃ . Alternative routes include condensation of substituted anilines with acyl chlorides, as demonstrated for structurally similar compounds . Post-synthetic purification via column chromatography (e.g., Biotage flash chromatography) ensures high purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for verifying substituent positions (e.g., bromine at C7, amino at C3) and ring saturation .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and isotopic patterns (e.g., bromine's characteristic doublet) .
  • X-ray Crystallography: Single-crystal analysis resolves stereochemistry and validates the tetrahydroquinoline scaffold, as shown for analogous dihydroquinolinones .

Q. How should researchers approach purification and stability assessment post-synthesis?

Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively removes byproducts . Stability studies should assess sensitivity to light, oxygen, and humidity, as brominated heterocycles often require storage in inert atmospheres and dark conditions .

Advanced Research Questions

Q. What strategies address crystallographic data contradictions during structural refinement?

Use the SHELX suite (e.g., SHELXL) for high-resolution refinement, particularly for resolving twinning or disorder in the bromine-substituted aromatic ring. Etter’s hydrogen-bonding graph set analysis (via programs like ORTEP-3) helps validate intermolecular interactions and correct symmetry errors .

Q. How do hydrogen-bonding networks influence the compound’s crystal packing and solubility?

The amino group at C3 and carbonyl at C2 form intermolecular N–H···O hydrogen bonds, creating chains or sheets that dictate packing motifs. Graph set analysis (e.g., R₂²(8) motifs) quantifies these interactions, which correlate with solubility profiles and polymorph stability .

Q. What computational methods predict the impact of bromine substitution on biological activity?

Density Functional Theory (DFT) calculates electronic effects (e.g., bromine’s electron-withdrawing nature on ring aromaticity), while molecular docking screens binding affinities to target proteins (e.g., neuronal receptors). Comparative studies with fluoro- or chloro-analogs (see ) reveal substituent-dependent activity trends .

Q. How can researchers optimize reaction yields in large-scale syntheses?

Microwave-assisted synthesis reduces reaction times for intermediates (e.g., 20 minutes vs. 24 hours under conventional heating) . Catalytic hydrogenation (Pd/C, H₂) efficiently reduces nitro groups to amines without over-bromination side reactions .

Methodological Tables

Table 1. Key Crystallographic Parameters for Analogous Compounds

Parameter7-Hydroxy-dihydroquinolin-2-one 6-Bromo-dihydroquinolin-2-one
Space GroupP2₁/cP-1
Hydrogen Bonds (Å)O–H···O: 1.82N–H···O: 2.01
R Factor0.0840.175

Table 2. Common Byproducts and Mitigation Strategies

ByproductSourceMitigation
Debrominated productHBr degradation at high tempsStrict temperature control (0–5°C)
Oxidized quinolineAir exposure during storageArgon atmosphere storage

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.